molecular formula C24H24N4O4S B12477666 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B12477666
M. Wt: 464.5 g/mol
InChI Key: UQMLEYFPRRGTJQ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a benzimidazole core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The compound may act as an electron donor or acceptor, influencing the redox state of the target molecules . Additionally, it can form hydrogen bonds and π-π interactions, stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and sulfonamide moieties allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C24H24N4O4S/c1-15-7-5-6-8-19(15)26-33(31,32)22-13-17(10-9-16(22)2)23(29)25-18-11-12-20-21(14-18)28(4)24(30)27(20)3/h5-14,26H,1-4H3,(H,25,29)

InChI Key

UQMLEYFPRRGTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)S(=O)(=O)NC4=CC=CC=C4C

Origin of Product

United States

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